N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide
Overview
Description
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H28N6O3S and its molecular weight is 408.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.19435995 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interactions and Receptor Affinity
The molecular interaction of closely related compounds with cannabinoid receptors highlights the significance of structural conformations and their impact on receptor binding affinity. Conformational analyses have elucidated the energetic stability and pharmacophore models, enhancing the understanding of steric binding interactions. These insights are critical for developing antagonists targeting cannabinoid receptors, which have implications in designing drugs with specific receptor activity (Shim et al., 2002; Lan et al., 1999).
Anticancer and Pharmacological Properties
Studies on polyfunctional substituted 1,3-thiazoles have demonstrated significant anticancer activities across various cancer cell lines. The incorporation of specific substituents has shown to markedly influence the therapeutic potential of these compounds, suggesting a pathway for the development of new anticancer agents (Turov, 2020).
Synthesis of Novel Compounds
Research into the synthesis of novel compounds utilizing the pyrazole and piperidine scaffolds has led to the development of heterocyclic amino acids and other derivatives. These synthetic endeavors offer valuable building blocks for further pharmaceutical research and potential applications in developing new therapeutic agents (Matulevičiūtė et al., 2021; Alizadeh et al., 2008).
Material Science Applications
The development of fluorinated polyamides containing pyridine and sulfone moieties showcases the material science applications of this chemical framework. These polymers exhibit remarkable properties, such as high thermal stability and low dielectric constants, making them suitable for advanced material applications (Liu et al., 2013).
Properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O3S/c1-5-23-12-17(14(3)21-23)28(26,27)24-8-6-7-15(11-24)18(25)19-9-16-10-22(4)20-13(16)2/h10,12,15H,5-9,11H2,1-4H3,(H,19,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVOTOLCZSBHQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CN(N=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.